

Bis-sulfone-PEG3-azide chemical structure and properties

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Compound of Interest

Compound Name: Bis-sulfone-PEG3-azide

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An In-depth Technical Guide to Bis-sulfone-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Bis-sulfone-PEG3-azide**, a heterobifunctional crosslinker integral to modern bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). We will delve into its chemical structure, core properties, mechanism of action, and detailed experimental protocols for its application.

Core Chemical Structure and Functionality

Bis-sulfone-PEG3-azide is a precisely engineered molecule featuring three key functional domains:

- A Thiol-Reactive Bis-sulfone Group: This moiety serves as a bridging agent for sulfhydryl
 groups. It is particularly effective for re-bridging native disulfide bonds in proteins, such as
 antibodies, after mild reduction. The reaction proceeds via a rapid and stable bis-alkylation,
 offering a site-specific conjugation strategy that preserves the protein's structural integrity.
- A Hydrophilic PEG3 Spacer: A triethylene glycol (PEG3) linker separates the two reactive ends. This spacer enhances the compound's aqueous solubility and flexibility, which can



reduce steric hindrance during conjugation and improve the pharmacokinetic properties of the final bioconjugate.[1][2]

 An Azide Group for Click Chemistry: The terminal azide (N₃) group is a versatile handle for "click" chemistry. It allows for the efficient and highly specific covalent attachment of a second molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or an imaging agent) that bears a corresponding alkyne group. This reaction can be performed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

The IUPAC name for this compound is N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide.[5]

Physicochemical Properties

Quantitative data for **Bis-sulfone-PEG3-azide** are summarized in the table below, providing key parameters for experimental design and execution.



Property	Value	Source(s)
CAS Number	1802908-01-5	[1][5][6]
Molecular Formula	C33H40N4O9S2	[5]
Molecular Weight	~700.8 g/mol	[1][5]
Exact Mass	700.22367121 Da	[5]
Purity	Typically ≥95%	[1][6]
Appearance	Colorless to light yellow liquid	[1]
Storage Conditions	Recommended at -20°C for long-term storage. Can be stored at -80°C for up to 6 months.	[1][4][6]
Solubility	Soluble in DMSO, DMF, and other common organic solvents. Enhanced water solubility due to the PEG spacer.	[1]

Mechanism of Action and Reaction Schematic

The utility of **Bis-sulfone-PEG3-azide** lies in its two distinct and orthogonal reaction capabilities, enabling a sequential, two-step conjugation process.

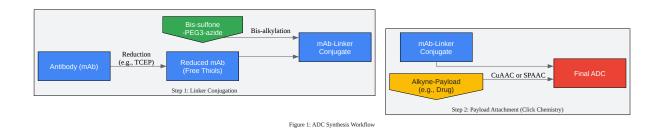
Step 1: Thiol-Reactive Disulfide Bridging The conjugation process is initiated by the reaction of the bis-sulfone group with sulfhydryl moieties. In a typical application with an antibody, interchain disulfide bonds are first mildly reduced to yield free thiol (-SH) pairs. The bis-sulfone linker then reacts in a sequential Michael addition-elimination mechanism, resulting in a stable, covalent bridge that re-links the polypeptide chains. This process is highly efficient and helps maintain the overall structure of the antibody.

Step 2: Azide-Alkyne Click Chemistry Once the linker is attached to the primary biomolecule (e.g., an antibody), the terminal azide group becomes available for the second conjugation step. An alkyne-modified payload, such as a cytotoxic drug, can be "clicked" onto the azide,



forming a stable triazole linkage. This reaction is known for its high yield, specificity, and biocompatibility, as it proceeds with minimal side reactions under mild conditions.[4]

The logical workflow for creating an Antibody-Drug Conjugate (ADC) using this linker is depicted below.



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Figure 1: ADC Synthesis Workflow

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for the two key stages of conjugation using **Bis-sulfone-PEG3-azide**. Researchers should optimize buffer conditions, concentrations, and reaction times for their specific biomolecules and payloads.

Protocol 1: Conjugation of Linker to an Antibody

This protocol describes the reduction of antibody disulfide bonds and subsequent conjugation with the bis-sulfone linker.

A. Materials and Reagents:



- Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
- Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM stock).
- Bis-sulfone-PEG3-azide linker dissolved in a compatible organic solvent (e.g., DMSO) at a stock concentration of 10-20 mM.
- Quenching Reagent: N-acetyl-L-cysteine (NAC) solution (e.g., 100 mM stock).
- Reaction Buffer: A phosphate or borate buffer, pH 7.5-8.0, containing an aminopolycarboxylate-based chelating agent (e.g., 1 mM DTPA) to prevent re-oxidation.
- Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette suitable for protein purification.

B. Experimental Procedure:

- Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
- Reduction Step: Add a 2.0 to 2.5 molar excess of TCEP per disulfide bond to be reduced. For a typical IgG1, this targets the interchain disulfides. Incubate the reaction at 37°C for 1-2 hours with gentle agitation.
- Linker Conjugation: Add a 3 to 5 molar excess of the **Bis-sulfone-PEG3-azide** linker solution to the reduced antibody. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain protein stability.
- Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or 4°C overnight with gentle agitation.
- Quenching: Add a 10-fold molar excess of N-acetyl-cysteine (relative to the linker) to quench
 any unreacted bis-sulfone groups. Incubate for 30 minutes at room temperature.
- Purification: Remove the excess linker and other small molecules by purifying the antibodylinker conjugate using an appropriate SEC column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).



 Characterization: Confirm successful conjugation and determine the linker-to-antibody ratio (LAR) using methods such as Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (MS).

Protocol 2: Click Chemistry for Payload Attachment

This protocol outlines the copper-catalyzed click reaction (CuAAC) to attach an alkyne-modified payload to the azide-functionalized antibody.

A. Materials and Reagents:

- Purified antibody-linker conjugate from Protocol 1.
- Alkyne-modified payload dissolved in a compatible solvent (e.g., DMSO).
- Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM stock in water).
- Reducing Agent for Copper: Sodium Ascorbate solution (e.g., 250 mM stock, freshly prepared in water).
- Copper Ligand: A copper-chelating ligand such as THPTA or BTTAA (e.g., 100 mM stock in water/DMSO).
- Purification System: SEC column or dialysis cassette.

B. Experimental Procedure:

- Reaction Setup: In a reaction vessel, combine the purified antibody-linker conjugate with the alkyne-payload. A 5 to 10-fold molar excess of the payload over the antibody is typically used.
- Catalyst Preparation (Pre-mixing): In a separate tube, mix the CuSO₄ solution with the
 copper ligand (at a 1:5 molar ratio of Cu:Ligand). Add the sodium ascorbate solution (a 10fold excess over copper) to reduce Cu(II) to the active Cu(I) state. The solution should turn
 colorless or light yellow.
- Click Reaction: Add the prepared copper-catalyst mixture to the antibody/payload solution.
 The final concentration of copper is typically between 0.2 and 1 mM.



- Incubation: Allow the reaction to proceed for 2-12 hours at room temperature, protected from light.
- Purification: Purify the final Antibody-Drug Conjugate (ADC) to remove the catalyst, excess payload, and other reagents using SEC or dialysis.
- Final Characterization: Analyze the purified ADC to determine the final Drug-to-Antibody Ratio (DAR), aggregation levels (by SEC), and purity (by HIC-HPLC and SDS-PAGE).

By providing a stable, site-specific bridge for antibodies and a versatile handle for payload attachment, **Bis-sulfone-PEG3-azide** stands as a powerful tool in the construction of next-generation bioconjugates.[1][3][4]

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